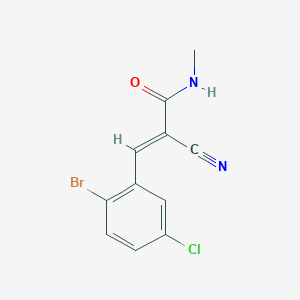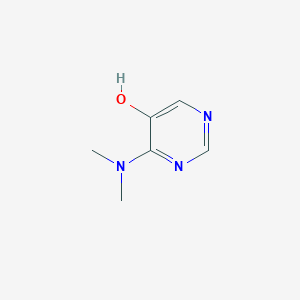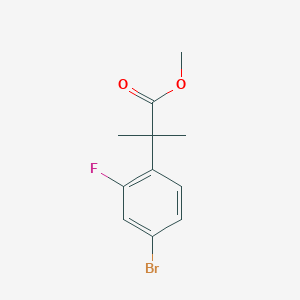![molecular formula C18H13Br2NO B2864438 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine CAS No. 865658-91-9](/img/structure/B2864438.png)
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine is a complex organic compound with the molecular formula C18H13Br2NO. It belongs to the acridine family, which is known for its rigid structure, planarity, high thermal stability, and significant pharmacological, photophysical, and biological properties . This compound is characterized by the presence of bromine atoms at positions 9 and 11, a methoxy group at position 4, and a dihydrobenzo[c]acridine core.
科学的研究の応用
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized acridine derivatives.
Biology: The compound’s planar structure and ability to intercalate with DNA make it a potential candidate for studying DNA-binding interactions and developing DNA-targeting drugs.
Medicine: Due to its pharmacological properties, it is investigated for its potential use in anticancer and antimicrobial therapies.
Industry: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
Target of Action
Acridine derivatives, which this compound is a part of, are known to interact with dna .
Mode of Action
Acridine derivatives are known to intercalate into double-stranded dna . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helical structure due to the intercalation of acridine derivatives can impact biological processes involving dna and related enzymes .
Result of Action
The intercalation of acridine derivatives into dna can lead to changes in the structure of the dna, which can impact various biological processes .
準備方法
The synthesis of 9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4,6-dibromoresorcinol dimethyl ether, which undergoes lithium-bromine interchange, formylation, and demethylation to yield the desired product . The reaction conditions often include the use of strong bases, such as lithium diisopropylamide (LDA), and formylating agents like dimethylformamide (DMF).
化学反応の分析
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 9 and 11 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The dihydrobenzo[c]acridine core can be reduced to its fully saturated form using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile (CH3CN), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
9,11-Dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine can be compared with other similar compounds, such as:
9,11-Dichloro-4-methoxy-5,6-dihydrobenzo[c]acridine: This compound has chlorine atoms instead of bromine atoms at positions 9 and 11. It exhibits similar chemical reactivity but may have different pharmacological properties due to the difference in halogen atoms.
4-Methoxy-5,6-dihydrobenzo[c]acridine: This compound lacks the halogen atoms at positions 9 and 11. It may have reduced reactivity in substitution reactions but retains the core acridine structure and its associated properties.
9,11-Dibromo-5,6-dihydrobenzo[c]acridine: This compound lacks the methoxy group at position 4. It may have different electronic properties and reactivity compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
9,11-dibromo-4-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-16-4-2-3-14-13(16)6-5-10-7-11-8-12(19)9-15(20)18(11)21-17(10)14/h2-4,7-9H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVWJIGWQLAJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=CC4=CC(=CC(=C4N=C32)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2864362.png)
![3,6-diethyl 2-[3-(trifluoromethyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2864363.png)

![7-(3,4-difluorophenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2864369.png)
![3-(2-(2-chloro-6-fluorophenyl)acetamido)-N-(4-ethoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2864370.png)
![N-[4-[4-(dimethylamino)benzenecarbothioyl]piperazine-1-carbothioyl]benzamide](/img/structure/B2864372.png)
![rac-tert-butyl (3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2864373.png)


